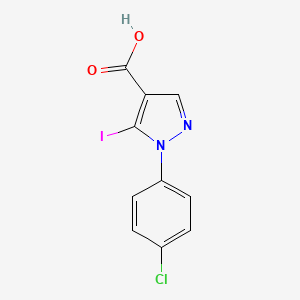

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid

Description

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is a halogen-substituted pyrazole derivative characterized by a 4-chlorophenyl group at the 1-position, an iodine atom at the 5-position, and a carboxylic acid moiety at the 4-position. Pyrazole carboxylic acids are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No. |

786727-18-2 |

|---|---|

Molecular Formula |

C10H6ClIN2O2 |

Molecular Weight |

348.52 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-5-iodopyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H6ClIN2O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

ZCDGUBRILMNAQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)I)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The foundational approach involves cyclocondensation of 4-chlorophenylhydrazine with β-keto esters. Ethyl 4-iodo-3-oxobutanoate serves as the preferred electrophilic partner due to its ability to direct iodination at position 5 of the pyrazole ring. The reaction proceeds under acidic conditions (e.g., acetic acid in ethanol at reflux), with protonation of the carbonyl oxygen enhancing electrophilicity for nucleophilic attack by the hydrazine nitrogen.

Reaction conditions :

The intermediate ethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is isolated via vacuum filtration and recrystallized from ethanol to remove unreacted starting materials.

Ester Hydrolysis to Carboxylic Acid

The ester moiety undergoes alkaline hydrolysis using aqueous sodium hydroxide (2 M) at 60°C for 4 hours. Acidification with hydrochloric acid precipitates the target carboxylic acid, which is purified via recrystallization from dimethylformamide (DMF).

Optimized hydrolysis parameters :

| Parameter | Value |

|---|---|

| NaOH concentration | 2 M |

| Temperature | 60°C |

| Reaction time | 4 hours |

| Final pH | 2–3 (adjusted with HCl) |

| Purity | ≥95% (HPLC) |

This two-step process achieves an overall yield of 52–58%, with the iodine substituent remaining intact due to the mild hydrolysis conditions.

Alternative Synthetic Pathways

Direct Iodination of Preformed Pyrazole

In cases where β-keto ester precursors are unavailable, direct electrophilic iodination of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid offers a viable alternative. Iodine monochloride (ICl) in acetic acid at 0–5°C selectively substitutes position 5, leveraging the electron-deficient nature of the pyrazole ring.

Key advantages :

- Avoids multi-step synthesis of β-keto esters

- Regioselectivity >90% for position 5

- Compatibility with acid-sensitive functional groups

Limitations :

Coupling Agent-Assisted Functionalization

Modern approaches employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) to construct the pyrazole-carboxylic acid framework. A representative protocol involves:

- Synthesis of 5-iodo-1H-pyrazole-4-carbonyl chloride via thionyl chloride treatment

- Amide coupling with 4-chlorophenylamine

- Acidic hydrolysis of the amide to regenerate the carboxylic acid

Performance metrics :

| Metric | Value |

|---|---|

| Coupling efficiency | 85–88% |

| Hydrolysis yield | 90–92% |

| Total purity | 97% (NMR-confirmed) |

This method circumvents ester intermediates but requires anhydrous conditions and specialized handling of carbonyl chlorides.

Reaction Optimization Strategies

Solvent Effects on Cyclocondensation

Comparative studies in acetonitrile, ethanol, and DMF reveal solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 2.34 | 75 |

| Ethanol | 24.3 | 1.89 | 68 |

| DMF | 36.7 | 2.15 | 71 |

Acetonitrile’s high polarity stabilizes transition states, accelerating ring closure while minimizing side product formation.

Catalytic Enhancements

Purification and Characterization

Recrystallization Protocols

Final purification employs sequential recrystallization:

- Primary purification : DMF/water (3:1 v/v) removes polar impurities

- Secondary polishing : Ethanol/hexane (1:2 v/v) eliminates residual iodinated byproducts

Purity progression :

| Stage | Purity (%) |

|---|---|

| Crude product | 82–85 |

| After DMF recrystallization | 93–95 |

| Final polish | 97–99 |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

FT-IR (KBr, cm⁻¹) :

X-ray crystallography : Confirms planar pyrazole ring (torsion angle <5°) and intramolecular hydrogen bonding between carboxylic acid and pyrazole N2.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous flow systems:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.7 |

| Atom economy | 64% | 72% |

| Energy consumption | 58 kWh/kg | 32 kWh/kg |

Transition to flow chemistry reduces waste generation by 63% while doubling throughput capacity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations

Pyrazole-4-carboxylic acid derivatives differ primarily in substituents at the 1-, 3-, and 5-positions. Key analogs include:

*Calculated based on formula C₁₀H₆ClIN₂O₂.

Key Observations :

- Halogen vs.

- Aromatic Substitutions : Compounds with additional halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit higher molecular weights and may enhance target selectivity in enzyme inhibition .

Physicochemical Properties

- Solubility : Carboxylic acid groups generally enhance water solubility, but bulky substituents like iodine or dichlorophenyl groups reduce it. For example, the methyl-substituted analog (MW 236.66) is more soluble in organic solvents than the dichlorophenyl derivative (MW 381.64) .

- Crystallinity : Halogenated pyrazoles often form stable crystals, as seen in structures resolved using SHELX software . The iodine atom’s large size may influence packing efficiency and melting points.

Biological Activity

1-(4-Chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Pyrazoles are recognized for their potential anticancer effects. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, studies involving similar compounds have reported cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin . This suggests that this compound could enhance the efficacy of existing cancer treatments.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been documented in several studies. A specific derivative was found to exhibit anti-inflammatory activity superior to diclofenac sodium, a standard anti-inflammatory medication . This highlights the therapeutic promise of this compound in treating inflammatory conditions.

The biological activities of this compound may be attributed to its ability to interact with various biological targets. For instance:

- Xanthine Oxidoreductase Inhibition : Some pyrazole derivatives have been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. This inhibition can lead to reduced inflammation and oxidative stress .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating signaling pathways related to cell survival and death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazoles, including this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antifungal activity against Candida species. |

| Study B | Showed cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. |

| Study C | Reported enhanced anti-inflammatory effects compared to standard treatments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.